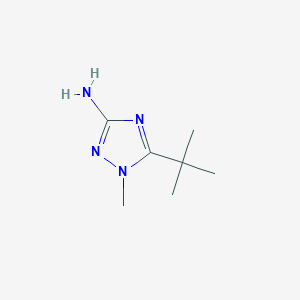

![molecular formula C20H23N3O2 B2663897 2-methoxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide CAS No. 850922-24-6](/img/structure/B2663897.png)

2-methoxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole. It’s a heterocyclic aromatic organic compound that’s colorless and solid. This compound plays a significant role in medicinal chemistry due to its diverse biological and clinical applications .

Synthesis Analysis

The synthesis of various benzimidazole usually proceeds through two steps. First, the construction of the desired benzene ring-containing 1–2 diamino groups is performed. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The benzimidazole ring system is a part of the structure of the vitamin B12. Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Chemical Reactions Analysis

Benzimidazole compounds have been synthesized and screened for various biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Physical And Chemical Properties Analysis

Benzimidazole is a colorless, crystalline solid. It’s slightly soluble in water, and soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen

Antiproliferative and Antioxidative Potential

Studies have explored the synthesis of benzimidazole derivatives with varying substituents, evaluating their antiproliferative activity against cancer cells and antioxidative capacity. For example, a range of benzimidazole-2-carboxamides demonstrated significant antiproliferative activity alongside potent antioxidant effects, suggesting their potential in developing novel anticancer and antioxidant therapies (Cindrić et al., 2019).

Photophysical Properties for Material Science

Benzimidazole derivatives have been synthesized and assessed for their photophysical properties, indicating their usefulness in material science, particularly as blue emitting fluorophores. The detailed study of their absorption, emission, and quantum yields in different solvents, alongside theoretical computations, underscores the potential of these compounds in designing new materials for optoelectronic applications (Padalkar et al., 2015).

Antimicrobial Activity

New classes of benzamide derivatives bearing different bioactive moieties have been synthesized and evaluated for their antimicrobial efficacy. Certain derivatives showed significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Priya et al., 2006).

Prokinetic Agents and Anti-ulcerative Activity

The exploration of benzimidazole derivatives related to Cinitapride has shown promise in studying their anti-ulcerative activity, indicating potential applications in gastrointestinal motility disorders. This research underscores the role of the benzimidazole moiety in enhancing the activity of prokinetic agents, offering insights into the development of novel treatments for gastrointestinal diseases (Srinivasulu et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

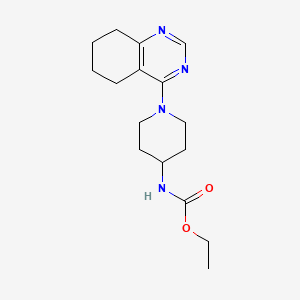

IUPAC Name |

2-methoxy-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-3-14-23-17-10-6-5-9-16(17)22-19(23)12-13-21-20(24)15-8-4-7-11-18(15)25-2/h4-11H,3,12-14H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAZFIFUMIJFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2663818.png)

![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2663822.png)

![2-Chloro-N-[2-(2,4-difluorophenyl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B2663826.png)

![2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2663829.png)

![N-(4-isopropoxybenzyl)-4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B2663837.png)